molecular formula C19H16BrFN2O2 B14863335 Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14863335
M. Wt: 403.2 g/mol
InChI Key: ALOGXDGNRGKQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with fluorobenzyl and bromophenyl groups, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-fluorobenzyl and 4-bromophenyl groups. This can be achieved through nucleophilic aromatic substitution reactions using suitable halogenated precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both fluorobenzyl and bromophenyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16BrFN2O2

Molecular Weight

403.2 g/mol

IUPAC Name

ethyl 5-(4-bromophenyl)-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C19H16BrFN2O2/c1-2-25-19(24)18-11-17(14-5-7-15(20)8-6-14)22-23(18)12-13-3-9-16(21)10-4-13/h3-11H,2,12H2,1H3

InChI Key

ALOGXDGNRGKQNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.